molecular formula C7H6ClF2N B8651193 2-chloro-4,6-difluorobenzyl amine

2-chloro-4,6-difluorobenzyl amine

Cat. No.: B8651193
M. Wt: 177.58 g/mol
InChI Key: VPVDKGUUBKZISU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

2-chloro-4,6-difluorobenzyl amine can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The amine group can be oxidized to form corresponding nitroso or nitro compounds, while reduction can lead to the formation of secondary or tertiary amines.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules, often using reagents like palladium catalysts.

Scientific Research Applications

2-chloro-4,6-difluorobenzyl amine is used extensively in scientific research, particularly in the fields of chemistry and medicinal chemistry. It serves as a building block for the synthesis of more complex molecules and can be used in the development of pharmaceuticals and agrochemicals . Its unique structure allows for the exploration of various chemical pathways and the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 2-chloro-4,6-difluorobenzyl amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, influencing their activity. The presence of chloro and fluoro substituents can enhance its binding affinity and selectivity towards specific molecular targets .

Comparison with Similar Compounds

Similar compounds to 2-chloro-4,6-difluorobenzyl amine include:

The unique combination of chloro and difluoro substituents in this compound provides distinct chemical properties that can be leveraged in various research and industrial applications.

Properties

Molecular Formula

C7H6ClF2N

Molecular Weight

177.58 g/mol

IUPAC Name

(2-chloro-4,6-difluorophenyl)methanamine

InChI

InChI=1S/C7H6ClF2N/c8-6-1-4(9)2-7(10)5(6)3-11/h1-2H,3,11H2

InChI Key

VPVDKGUUBKZISU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)CN)Cl)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-chloro-4,6-difluorobenzonitrile (210 mg, 1.2 mmol) in 2.4 mL THF was added a 2M solution of borane-DMS in THF (0.6 mL). This reaction mixture was allowed to stir at refluxing temperature for 18 hours resulting in a loss of all solvent. The residue was re-dissolved in 3 mL THF, cooled to 0° C., a 6M solution of HCl(aq) was carefully added, and the mixture returned to reflux for 30 minutes. The reaction mixture was once again cooled to 0° C. and treated with 4M NaOH(aq). The aqueous phase was extracted with DCM, combined organic phases dried over magnesium sulfate, filtered, and concentrated. The crude residue was purified by flash chromatography (0-10% MeOH/DCM) to afford (2-chloro-4,6-difluorophenyl)methanamine. 1H-NMR (400 MHz, Chloroform-d) δ 6.95 (dt, J=8.3, 2.1 Hz, 1H), 6.76 (td, J=9.4, 2.5 Hz, 1H), 3.94 (d, J=1.9 Hz, 2H).
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210 mg
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2.4 mL
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0.6 mL
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